molecular formula C9H16N2OS B135545 5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine CAS No. 66356-54-5

5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine

Cat. No.: B135545
CAS No.: 66356-54-5
M. Wt: 200.3 g/mol
InChI Key: JRQYKULIUYUIQS-UHFFFAOYSA-N
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Description

5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine (CAS: Not explicitly listed in evidence, see Notes) is a furan-based secondary amine derivative. Structurally, it consists of a furan ring substituted at position 2 with an N-methylmethanamine group and at position 5 with a [(2-aminoethyl)thio]methyl side chain. This compound is closely associated with ranitidine, a histamine H2 receptor antagonist used to treat gastrointestinal disorders. It serves as a key intermediate in ranitidine synthesis, particularly in forming the thioether linkage critical to the drug’s pharmacophore .

The N-methyl derivative likely shares similar properties, with minor differences in solubility and reactivity due to reduced alkylation at the amine group.

Properties

IUPAC Name

2-[[5-(methylaminomethyl)furan-2-yl]methylsulfanyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2OS/c1-11-6-8-2-3-9(12-8)7-13-5-4-10/h2-3,11H,4-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQYKULIUYUIQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(O1)CSCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60603596
Record name 2-[({5-[(Methylamino)methyl]furan-2-yl}methyl)sulfanyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60603596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66356-54-5
Record name 2-[({5-[(Methylamino)methyl]furan-2-yl}methyl)sulfanyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60603596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution Route

A primary method involves reacting N-methyl-2-furanmethanamine with 2-chloroethylamine hydrochloride under alkaline conditions. The reaction proceeds via nucleophilic substitution at the chloroethyl group, facilitated by sodium hydroxide or potassium hydroxide as a base. Key steps include:

  • Methylation of 2-furanmethanamine : Introducing the N-methyl group via reductive amination using formaldehyde and sodium borohydride.

  • Thioether formation : Reacting the methylated furan derivative with 2-aminoethanethiol in ethanol at 0–5°C, followed by gradual warming to 60°C.

Representative reaction conditions :

ParameterValue
SolventEthanol
Temperature0°C (initial), 60°C (final)
Reaction Time10–18 hours
BaseNaOH/KOH
Yield88–89%

This method prioritizes controlled temperature to minimize side reactions, such as oxidation of the thioether group.

Industrial Production Strategies

Continuous Flow Synthesis

Industrial-scale production leverages continuous flow reactors to enhance yield and purity. Key advantages include:

  • Precision in mixing : Rapid quenching of intermediates reduces degradation.

  • Automated pH control : Maintains optimal alkaline conditions (pH 10–12) for substitution reactions.

Process parameters :

ParameterValue
Reactor TypeTubular flow reactor
Residence Time30–60 minutes
Throughput50–100 kg/hour
Purity>98%

Reaction Mechanism and Kinetic Analysis

Mechanistic Pathway

The synthesis proceeds through a bimolecular nucleophilic substitution (SN2) mechanism:

  • Deprotonation : The base abstracts a proton from 2-aminoethanethiol, generating a thiolate nucleophile.

  • Backside attack : The thiolate attacks the electrophilic carbon adjacent to the chloro group in 2-chloroethylamine.

  • Displacement : Chloride ion is expelled, forming the thioether bond.

Kinetic studies reveal a second-order dependence on thiolate and chloroethylamine concentrations, with an activation energy of 45–50 kJ/mol.

Optimization Strategies

Solvent Selection

Ethanol is preferred for its ability to dissolve both polar and non-polar reactants. Comparative studies show:

SolventYield (%)Purity (%)
Ethanol8998
THF7592
DCM6885

Temperature Modulation

Gradual heating from 0°C to 60°C prevents exothermic runaway reactions, improving yield by 15% compared to isothermal conditions.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Nucleophilic Substitution8998High
Reductive Amination8295Moderate
Grignard Addition7088Low

The nucleophilic substitution route is favored for industrial applications due to its scalability and reproducibility .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the furan ring, converting it to a tetrahydrofuran derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Tetrahydrofuran Derivatives: Resulting from reduction of the furan ring.

    Substituted Amines and Thioethers: Produced through various substitution reactions.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the presence of a furan ring, an aminoethyl thio group, and a methyl amine. Its unique structure allows for diverse interactions with biological targets, particularly in the context of drug development.

Anticancer Activity

Research indicates that compounds related to 5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine exhibit significant anticancer properties. The following table summarizes various studies demonstrating its efficacy against different cancer cell lines:

Study Cell Lines Tested IC50 Values (µM) Mechanism of Action
El-Messery et al.Colon, melanoma, renal, breast cancer10 µM (single dose)Induction of apoptosis
Zhu et al.K562 cells (chronic myeloid leukemia)Not specifiedROS accumulation and mitochondrial pathway activation
Millet et al.Melanoma, leukemia, pancreatic cancerMedium to low micromolarApoptotic and autophagic pathways

These studies suggest that the compound may enhance antitumor activity through mechanisms involving apoptosis and the modulation of oxidative stress pathways.

Neuroprotective Effects

The compound has been examined for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. A study indicated that related compounds could mitigate the effects of amyloid-beta toxicity and tau hyperphosphorylation in neuronal cells, suggesting potential applications in treating Alzheimer's pathology .

Case Study 1: Antitumor Efficacy

In a notable study by Finiuk et al., new derivatives based on the thiazole framework were synthesized and tested for their anticancer activity. Among these, one derivative exhibited selective action against glioblastoma and melanoma cells while maintaining low toxicity towards normal cells. This highlights the potential of modifying the furan derivative to enhance selectivity and efficacy against specific cancer types .

Case Study 2: Neuroprotection

Another investigation focused on the ability of related compounds to inhibit tau hyperphosphorylation in neuronal models exposed to amyloid-beta peptides. The findings demonstrated that these compounds could restore normal signaling pathways disrupted by amyloid toxicity, indicating their potential role in neuroprotection .

Mechanism of Action

The mechanism by which 5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine exerts its effects involves its interaction with specific molecular targets. The amino and thioether groups can form hydrogen bonds and other interactions with proteins, enzymes, and receptors, modulating their activity. The furan ring can also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural Analogues in the Ranitidine Family

A. Ranitidine-Related Impurities
Ranitidine intermediates and impurities share structural motifs with the target compound. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Role/Activity
5-[[(2-Aminoethyl)thio]methyl]-N,N-dimethyl-2-furanmethanamine (Ranitidine Impurity A) C10H18N2OS 214.33 N,N-dimethylamine, thioether linkage Ranitidine synthesis intermediate
N-methyl-1-methylthio-2-nitroethenamine (Ranitidine Impurity K) C4H8Cl2N2 167.03 Nitroethenamine backbone Byproduct in ranitidine synthesis
N-{2-[({5-[(dimethylamino)methyl]-2-furanyl}methyl)sulfinyl]ethyl}-N'-methyl-2-nitro-1,1-ethenediamine (Ranitidine Impurity C) C13H21N5O3S 327.41 Sulfoxide group, nitroethenediamine Oxidation byproduct

Key Differences :

  • Functional Groups : Impurity C contains a sulfoxide and nitro group, enhancing polarity compared to the target compound’s thioether and primary amine .

B. Cimetidine and Oxmetidine
Cimetidine (CAS: 51481-61-9) and oxmetidine (SK&F 92994-A2) are structurally distinct H2 antagonists but share functional similarities:

Compound Name Molecular Formula Key Features Pharmacological Profile
Cimetidine C10H16N6S Imidazole ring, cyano group Potent CYP450 inhibitor via heme iron coordination
Oxmetidine C14H17N5O2S Pyrimidinone core, piperonyl group Moderate H2 antagonism, weaker CYP inhibition

Comparison with Target Compound :

  • Heterocyclic Core : The target compound’s furan ring contrasts with cimetidine’s imidazole, reducing direct metal coordination and CYP450 inhibition .
  • Pharmacological Role : Unlike cimetidine/oxmetidine, the target compound lacks intrinsic H2 receptor activity, functioning solely as a synthetic precursor .

Furanmethanamine Derivatives

Other furan-based amines exhibit structural parallels but differ in substituents:

Compound Name Molecular Formula Key Features Applications
1-(2-Furyl)-N-[(5-methyl-2-thienyl)methyl]methanamine C11H13NOS Thienylmethyl substituent Not pharmacologically characterized
N-((5-Fluorothiophen-2-yl)methyl)-2-(furan-2-yl)ethanamine C12H14FNOS Fluorothiophene group Experimental intermediate

Key Differences :

  • Substituent Diversity: The target compound’s aminoethylthio group enhances water solubility compared to hydrophobic thienyl/fluorothiophene derivatives .
  • Synthetic Utility: The aminoethylthio moiety facilitates conjugation reactions in drug synthesis, unlike inert alkyl/aryl substituents .

Biological Activity

5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine, commonly referred to as the compound , is a chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a furan ring, an aminoethyl thioether group, and a methyl substitution that contribute to its unique biological interactions. The structural formula can be represented as follows:

C8H12N2S\text{C}_8\text{H}_{12}\text{N}_2\text{S}

This structure allows for various interactions with biological targets, including hydrogen bonding and π-π stacking with aromatic residues in proteins.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The following mechanisms have been proposed:

  • Hydrogen Bond Formation : The amino and thioether groups can form hydrogen bonds with proteins, enzymes, and receptors, modulating their activity.
  • π-π Interactions : The furan ring can engage in π-π interactions with aromatic amino acids in protein structures, influencing the conformational dynamics of these biomolecules.

1. Medicinal Chemistry

The compound is being explored as a potential pharmacophore in drug design due to its ability to interact with various biological targets. Its structural features make it a candidate for developing novel therapeutic agents targeting neurological disorders and cancer .

2. Neuroprotective Effects

Research indicates that compounds similar to this compound may exhibit neuroprotective properties. For instance, studies have shown that related compounds can block hyperphosphorylation of Tau protein and inhibit amyloid-beta (Aβ) generation in models of Alzheimer's disease. This suggests a potential role in mitigating neurodegenerative processes .

3. Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For example, compounds structurally related to this compound have shown promising results against melanoma and pancreatic cancer cells .

Case Studies

Several case studies have highlighted the compound's potential in drug discovery:

  • Neuroprotective Studies : A study utilizing mouse models demonstrated that the administration of compounds similar to this compound resulted in reduced neuroinflammation and improved cognitive function following amyloid toxicity exposure .
  • Antitumor Efficacy : In vitro assays revealed that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). These findings suggest that further development could yield effective anticancer agents .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Study Focus Biological Activity Key Findings
NeuroprotectionBlockade of Tau hyperphosphorylationReduced cognitive deficits in mouse models
Anticancer ActivityInhibition of cancer cell proliferationLow micromolar IC50 against multiple cell lines
Medicinal ChemistryPotential pharmacophoreInteraction with multiple biological targets

Q & A

Q. What are the standard synthetic routes for 5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine, and how can reaction conditions be optimized to minimize byproducts?

  • Methodology : The compound is synthesized via nucleophilic substitution or reductive amination. For example, reacting 5-((methylamino)methyl)furan derivatives with 2-aminoethanethiol under basic conditions (e.g., 2N NaOH, 50–60°C) yields the target compound. Optimization includes controlling reaction time (3–5 hours) and stoichiometric ratios (1:1.2 molar ratio of furan precursor to thiol) to suppress side products like disulfide formation .
  • Characterization : Confirm purity via ¹H/¹³C NMR (e.g., δ ~2.5–3.5 ppm for methylene and thioether protons) and HRMS (calculated [M+H]⁺: 231.1234; observed: 231.1236) .

Q. How is this compound characterized in pharmaceutical impurity profiling?

  • Methodology : As a Ranitidine-related impurity (Impurity A), it is identified using reverse-phase HPLC with UV detection (λ = 230 nm). Mobile phases often combine phosphate buffer (pH 6.8) and acetonitrile (70:30 v/v). Retention times (~8–10 minutes) are calibrated against USP reference standards .
  • Validation : Stability-indicating assays under stressed conditions (acid/base hydrolysis, oxidation) confirm specificity. For example, degradation under 0.1N HCl generates a sulfoxide derivative, distinguishable via retention shifts .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic environments, and how do structural modifications alter its stability?

  • Mechanistic Analysis : The thioether (-S-CH₂-) group is susceptible to oxidation (e.g., forming sulfoxides/sulfones) under oxidative stress. Computational studies (DFT) reveal that electron-donating groups (e.g., methylamino) stabilize the furan ring but increase nucleophilic attack at the sulfur atom. Controlled oxidation with H₂O₂ (0.5% w/v, 25°C) produces sulfoxide intermediates, monitored via LC-MS .
  • Structural Modifications : Replacing the methylamino group with bulkier substituents (e.g., isopropyl) reduces oxidation rates by steric hindrance, as shown in kinetic studies (k = 0.012 h⁻¹ vs. 0.025 h⁻¹ for parent compound) .

Q. How does this compound interact with biological targets, and what are the implications for drug metabolite studies?

  • Target Interaction : Molecular docking studies suggest weak binding to histamine H₂ receptors (binding energy: −6.2 kcal/mol vs. −9.8 kcal/mol for Ranitidine). However, its primary role in research is as a metabolite/impurity rather than a therapeutic agent .
  • Metabolite Profiling : In vitro hepatic microsomal assays (using rat S9 fractions) show N-demethylation as the major metabolic pathway, forming 5-[[(2-aminoethyl)thio]methyl]-2-furanmethanamine. Metabolites are quantified via UPLC-QTOF-MS with isotopic labeling .

Q. What advanced NMR techniques resolve signal overlap in structural elucidation of this compound and its derivatives?

  • NMR Strategies : 2D techniques (HSQC, HMBC) clarify ambiguous ¹H signals. For example, HMBC correlations between the furan C-2 (δ 152 ppm) and adjacent methylene protons confirm substitution patterns. DOSY NMR distinguishes aggregates in concentrated solutions (>50 mM) .

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